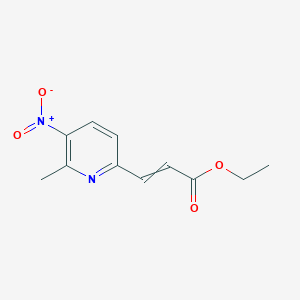
Ethyl 3-(6-methyl-5-nitropyridin-2-yl)prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(6-methyl-5-nitropyridin-2-yl)prop-2-enoate is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a nitro group and a methyl group on the pyridine ring, along with an ethyl ester group attached to a propenoate moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(6-methyl-5-nitropyridin-2-yl)prop-2-enoate typically involves the reaction of 6-methyl-5-nitropyridin-2-amine with ethyl acrylate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity of the product. The use of advanced purification techniques such as recrystallization or chromatography may be employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(6-methyl-5-nitropyridin-2-yl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Aqueous sodium hydroxide (NaOH) for hydrolysis.
Major Products Formed
Oxidation: 3-(6-methyl-5-aminopyridin-2-yl)prop-2-enoate.
Reduction: Various reduced derivatives depending on the reducing agent used.
Substitution: 3-(6-methyl-5-nitropyridin-2-yl)prop-2-enoic acid.
Scientific Research Applications
Ethyl 3-(6-methyl-5-nitropyridin-2-yl)prop-2-enoate is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme-catalyzed reactions and as a probe for biological assays.
Medicine: Potential use in drug discovery and development due to its unique chemical properties.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-(6-methyl-5-nitropyridin-2-yl)prop-2-enoate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The compound may also act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways.
Comparison with Similar Compounds
Ethyl 3-(6-methyl-5-nitropyridin-2-yl)prop-2-enoate can be compared with other similar compounds such as:
Ethyl 2-(3-nitropyridin-2-yl)prop-2-enoate: Similar structure but with different substitution patterns on the pyridine ring.
Methyl 3-(6-aminopyridin-2-yl)prop-2-enoate: Contains an amino group instead of a nitro group.
Ethyl 3-(1-benzothiophen-2-yl)prop-2-enoate: Different heterocyclic ring system.
Properties
CAS No. |
89861-96-1 |
|---|---|
Molecular Formula |
C11H12N2O4 |
Molecular Weight |
236.22 g/mol |
IUPAC Name |
ethyl 3-(6-methyl-5-nitropyridin-2-yl)prop-2-enoate |
InChI |
InChI=1S/C11H12N2O4/c1-3-17-11(14)7-5-9-4-6-10(13(15)16)8(2)12-9/h4-7H,3H2,1-2H3 |
InChI Key |
CXAIUCJKDPNDQC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=CC1=NC(=C(C=C1)[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















